molecular formula C8H13NO4 B2406083 (1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2490344-54-0

(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2406083
CAS No.: 2490344-54-0
M. Wt: 187.195
InChI Key: LOGHWZAMMXYRJL-DOMFMGKQSA-N
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Description

(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its multiple chiral centers, which contribute to its stereochemical complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[221]heptane-2-carboxylic acid apart is its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties

Properties

IUPAC Name

(1S,2R,3S,4R,5R,6S)-3-amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c9-5-3-1-2(4(5)8(12)13)6(10)7(3)11/h2-7,10-11H,1,9H2,(H,12,13)/t2-,3+,4+,5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGHWZAMMXYRJL-DOMFMGKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1C(C2O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@H]([C@@H]1[C@H]([C@H]2O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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